CID 87059359

Description

Significance of CaSR in Extracellular Calcium Homeostasis

The Calcium-Sensing Receptor (CaSR) is a vital G protein-coupled receptor that plays a pivotal role in maintaining the body's calcium balance. wikipedia.orgfrontiersin.org This receptor is primarily located on the surface of cells in the parathyroid glands and the kidneys. wikipedia.org Its main function is to detect and respond to minute fluctuations in the concentration of extracellular calcium ions in the bloodstream. physiology.orgyoutube.com By doing so, the CaSR acts as the body's principal "calciostat," ensuring that calcium levels are kept within a narrow and stable physiological range. frontiersin.org

Role of CaSR in Parathyroid Hormone Secretion Pathways

The most critical function of the CaSR in calcium homeostasis is its regulation of parathyroid hormone (PTH) secretion from the parathyroid glands. physiology.org PTH is a principal hormone responsible for increasing calcium levels in the blood. nih.gov The relationship between the CaSR and PTH secretion is inverse; when extracellular calcium concentrations increase, they bind to and activate the CaSR on parathyroid cells. oup.com This activation triggers intracellular signaling pathways that inhibit the synthesis and release of PTH. wikipedia.orgnih.gov

By suppressing PTH secretion in response to high calcium, the CaSR effectively reduces the hormonal signal that would otherwise lead to increased calcium release from bones and decreased calcium excretion by the kidneys. youtube.comnih.gov When extracellular calcium levels are low, the CaSR is less active, which removes this inhibition and allows for the secretion of PTH to restore normal calcium levels. oup.com This feedback loop is the primary mechanism for the minute-to-minute regulation of blood calcium. physiology.org The modulation of this specific pathway is the therapeutic target for compounds like Evocalcet (B607391) (CID 87059359).

Overview of Cinacalcet (B1662232) Hydrochloride as a Prototypical Calcimimetic Agent

Cinacalcet Hydrochloride was the first calcimimetic agent to receive regulatory approval and serves as the prototype for this class of drugs. nih.govplos.org As a first-in-class allosteric modulator of the CaSR, Cinacalcet validated this receptor as a viable therapeutic target for managing hyperparathyroidism. nih.govnih.gov Its mechanism of action involves increasing the CaSR's sensitivity to extracellular calcium, thereby reducing the secretion of PTH. nih.govnih.gov

The development of Cinacalcet marked a significant advancement in treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. nih.govmedscape.com However, its use can be associated with certain clinical challenges, such as gastrointestinal side effects. nih.govnih.gov The experience with Cinacalcet paved the way for the development of second-generation calcimimetics, such as Evocalcet (this compound), which were designed to retain the therapeutic efficacy of PTH reduction while potentially offering an improved profile. nih.govnih.gov

Interactive Data Tables

Physicochemical Properties of Evocalcet (this compound)

| Property | Value |

| Molecular Formula | C24H24F3N3O |

| Molecular Weight | 427.5 g/mol |

| LogP (Octanol/Water) | 4.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

This data is algorithmically generated and should be used as a reference.

Comparison of Calcimimetic Agents

| Feature | Evocalcet (this compound) | Cinacalcet |

| Generation | Second | First |

| Mechanism | Positive Allosteric Modulator of CaSR | Positive Allosteric Modulator of CaSR |

| Binding Site | Transmembrane Domain of CaSR pnas.org | Transmembrane Domain of CaSR pnas.org |

| Key Therapeutic Goal | Suppress PTH Secretion plos.org | Suppress PTH Secretion plos.org |

| Research Highlight | Developed to improve upon the profile of Cinacalcet nih.gov | Prototypical, first-in-class agent plos.org |

Structure

2D Structure

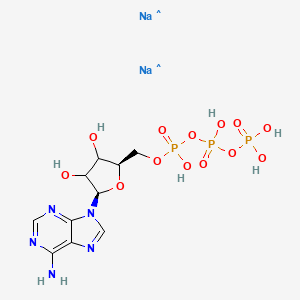

Properties

Molecular Formula |

C10H16N5Na2O13P3 |

|---|---|

Molecular Weight |

553.16 g/mol |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/t4-,6?,7?,10-;;/m1../s1 |

InChI Key |

JKYGVJWBJHEUKA-BKEJLULTSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na].[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na].[Na] |

Origin of Product |

United States |

Mechanistic Investigations of Cinacalcet Hydrochloride Activity

Molecular Pharmacology of CaSR Allosteric Agonism

Cinacalcet (B1662232) functions as a positive allosteric modulator of the calcium-sensing receptor, a G protein-coupled receptor (GPCR). scbt.comrndsystems.comjparathyroid.com Unlike the endogenous ligand, calcium, which binds to the orthosteric site, Cinacalcet binds to an allosteric site, thereby influencing the receptor's conformation and function. patsnap.comscbt.comacs.org

The calcium-sensing receptor is a homodimer, with each subunit comprising a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular domain. frontiersin.orgresearchgate.net The ECD includes a Venus flytrap (VFT) module where calcium and other agonists like amino acids bind. researchgate.netjci.orgnih.gov

Research, including cryo-electron microscopy studies, has revealed that Cinacalcet binds to an allosteric pocket within the 7TM domain, at the interface between the receptor and the lipid bilayer. acs.orgresearchgate.netnih.gov This binding site is distinct from the orthosteric calcium-binding site located in the VFT domain. scbt.comnih.gov The binding of Cinacalcet induces and stabilizes a conformational change in the receptor. scbt.comacs.org This ligand-induced dynamic shifts the receptor towards its active state. elifesciences.orgnih.govbiorxiv.org The conformational change initiated at the 7TM domain is transmitted to the ECD, promoting a closed conformation of the VFT module, which is characteristic of the receptor's active state. elifesciences.orgnih.gov Studies have identified two active conformations of the CaSR when bound to an agonist and a positive allosteric modulator (PAM) like Cinacalcet. elifesciences.orgbiorxiv.org This stabilization of the active state is crucial for its pharmacological effect. scbt.com

A primary consequence of Cinacalcet's allosteric modulation is a significant increase in the CaSR's sensitivity to extracellular calcium ions (Ca²⁺). patsnap.comscbt.comjparathyroid.comfrontiersin.orgnih.govpatsnap.com By binding to the receptor, Cinacalcet lowers the concentration of extracellular calcium required to activate the CaSR. scbt.comjparathyroid.compatsnap.com This means that even at calcium levels that would normally be insufficient to trigger a response, the Cinacalcet-bound receptor becomes activated, leading to the inhibition of parathyroid hormone (PTH) secretion. jparathyroid.compatsnap.com This heightened sensitivity effectively resets the receptor's activation threshold. patsnap.comjparathyroid.com Research has demonstrated this sensitizing effect in various models, including in vitro cell-based assays and in vivo studies in rats. rndsystems.comtocris.comcaymanchem.com

Table 1: Research Findings on Cinacalcet's Effect on CaSR Sensitivity

| Finding | Description | Source(s) |

| Allosteric Agonism | Cinacalcet is an allosteric agonist of the CaSR, with an EC₅₀ of 79.4 nM in HEK293T cells expressing the human receptor. | caymanchem.com |

| Signal Correction | In cells with certain CaSR mutations, Cinacalcet can rectify signaling abnormalities by enhancing the receptor's response to calcium. | nih.govnih.gov |

| Lowered Activation Point | The compound decreases the set point at which the receptor responds to calcium levels, activating it at lower concentrations. | jparathyroid.com |

| Indirect Activation | As a Type II calcimimetic, Cinacalcet does not activate the CaSR in the complete absence of extracellular Ca²⁺ but enhances its sensitivity to it. | jci.org |

The CaSR is a pleiotropic receptor that couples to multiple intracellular G proteins, primarily Gαq/11 and Gαi/o, and can also initiate G protein-independent signaling. acs.orgnih.govnih.gov Activation of the CaSR by Cinacalcet and calcium triggers these downstream pathways.

Gαq/11 Pathway : Stimulation of Gαq/11 activates phospholipase C (PLC). acs.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). acs.orgnih.gov IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). acs.org

Gαi/o Pathway : Coupling to Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.orgnih.gov

MAPK/ERK Pathway : CaSR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). jci.orgnih.govnih.gov This can occur through both G protein-dependent and G protein-independent (via β-arrestin) mechanisms. nih.gov

Other Pathways : The CaSR has also been shown to couple to Gα12/13, which activates Rho family small G proteins and phospholipase D, influencing cytoskeletal organization. nih.gov In some cell types, CaSR activation can also lead to the activation of the NFκB signaling pathway. frontiersin.org

Table 2: Key Downstream Signaling Pathways Modulated by Activated CaSR

| Pathway | Key Mediator(s) | Effect of Activation | Source(s) |

| Gαq/11 | Phospholipase C (PLC), IP₃, DAG | Increased intracellular Ca²⁺ release, PKC activation | acs.orgnih.gov |

| Gαi/o | Adenylyl Cyclase | Decreased intracellular cAMP | acs.orgnih.gov |

| MAPK | ERK1/2 | Modulation of gene expression and cell proliferation | jci.orgnih.gov |

| Gα12/13 | RhoA, Phospholipase D | Cytoskeletal reorganization | nih.gov |

Interplay with Parathyroid Hormone Secretion

The primary clinical effect of Cinacalcet stems from its powerful regulation of parathyroid hormone (PTH) secretion from the chief cells of the parathyroid glands. patsnap.comnih.govzerotofinals.com

The CaSR on parathyroid chief cells is the principal regulator of PTH secretion. wikipedia.orgnih.govzerotofinals.com High extracellular calcium levels activate the CaSR, which in turn inhibits the synthesis and release of PTH. zerotofinals.com Cinacalcet potently mimics this effect. wikipedia.orgzerotofinals.com By allosterically increasing the receptor's sensitivity to calcium, Cinacalcet causes a significant and rapid suppression of PTH secretion. scbt.comjparathyroid.comnih.govnih.govkrcp-ksn.orgtg.org.au This reduction in PTH levels occurs even at normal or sub-normal serum calcium concentrations, directly addressing the pathophysiology of hyperparathyroidism where the parathyroid glands secrete excessive PTH. patsnap.compatsnap.com Numerous studies have documented this direct suppressive effect, showing a nadir in PTH levels occurring 2 to 6 hours after administration. nih.govtg.org.aukarger.com This action consequently leads to a decrease in serum calcium levels. nih.govnih.govtg.org.au

The regulation of calcium and PTH involves a sensitive negative feedback loop. nih.govzerotofinals.com Normally, low serum calcium stimulates PTH secretion, while high calcium suppresses it. zerotofinals.com Cinacalcet intervenes in this loop by making the parathyroid gland "perceive" higher calcium levels than are actually present, thus maintaining suppression of PTH. patsnap.comzerotofinals.com

This action also influences other related feedback systems. For instance, PTH stimulates the production of Fibroblast Growth Factor-23 (FGF23) from bone. ahajournals.org FGF23, in turn, acts on the parathyroid gland to reduce PTH secretion. ahajournals.org Studies have shown that Cinacalcet treatment reduces serum FGF23 levels, suggesting an interaction within this complex kidney-bone-parathyroid feedback axis. ahajournals.org

Furthermore, long-term administration of Cinacalcet has been shown to reduce parathyroid gland volume, suggesting an anti-proliferative effect on parathyroid cells. karger.com This may be linked to the modulation of downstream signaling pathways like MAPK, which are involved in cell growth and proliferation. caymanchem.comkarger.com By suppressing PTH and influencing these feedback mechanisms, Cinacalcet helps to restore a more normal state of mineral metabolism. nih.gov

Interactions with Other Biological Systems

Beyond its primary activity as a calcimimetic agent at the Calcium-Sensing Receptor (CaSR), the compound Cinacalcet Hydrochloride (CID 87059359) engages in several other significant biological interactions. These interactions primarily involve the cytochrome P450 enzyme system, ion channels, and endocrine signaling pathways. Understanding these secondary mechanisms is essential for a complete pharmacological profile of the compound.

Cinacalcet Hydrochloride exhibits a dual relationship with the cytochrome P450 (CYP) system; it is both a substrate for and a potent inhibitor of specific CYP isoenzymes.

Cinacalcet Hydrochloride is a strong, mechanism-based inhibitor of the CYP2D6 isoenzyme. This inhibition is not transient but involves the formation of a metabolite-intermediate complex that irreversibly inactivates the enzyme. The potency of this inhibition is significant, with studies using human liver microsomes demonstrating a low micromolar to nanomolar inhibitory constant (Ki) and IC50 value. For instance, when using dextromethorphan (B48470) as a probe substrate for CYP2D6 activity, Cinacalcet Hydrochloride shows a potent inhibitory effect. This strong inhibition profile classifies Cinacalcet Hydrochloride as one of the most potent CYP2D6 inhibitors identified among clinically used pharmaceuticals. The mechanism-based nature of the inhibition implies that the effect can be long-lasting, persisting even after the parent compound has been cleared from circulation.

| Parameter | Reported Value | Assay System | Reference |

|---|---|---|---|

| Inhibition Type | Strong, Mechanism-Based | Human Liver Microsomes | |

| IC50 | 0.047 µM | Dextromethorphan O-demethylation Assay | |

| Classification | Potent Inhibitor | In vitro and clinical studies |

The metabolic clearance of Cinacalcet Hydrochloride is extensive and primarily mediated by hepatic cytochrome P450 enzymes. Multiple isoenzymes contribute to its biotransformation. The major pathway for its metabolism is N-dealkylation, which is catalyzed predominantly by CYP3A4. This process involves the removal of the ethyl group from the nitrogen atom.

Following N-dealkylation, the resulting core structure undergoes oxidation, a reaction primarily mediated by CYP2D6. Additionally, the aromatic ring of the Cinacalcet Hydrochloride molecule is susceptible to oxidation, a process catalyzed mainly by CYP1A2. While CYP3A4 is the principal enzyme responsible for the initial and major metabolic step, CYP2D6 and CYP1A2 play significant, sequential roles in the further biotransformation of the compound.

| Enzyme | Role in Metabolism | Primary Metabolic Reaction(s) | Reference |

|---|---|---|---|

| CYP3A4 | Major | N-dealkylation | |

| CYP2D6 | Secondary | Oxidation of the dealkylated core | |

| CYP1A2 | Secondary | Aromatic ring oxidation |

In addition to its interactions with the CaSR and CYP enzymes, Cinacalcet Hydrochloride has been investigated for off-target activity at other calcium-regulating proteins. Research has demonstrated that the compound exhibits weak inhibitory effects on L-type calcium channels. This activity occurs at concentrations that are substantially higher than those required to activate the CaSR. In vitro electrophysiological studies have shown that Cinacalcet Hydrochloride can block L-type calcium currents with an IC50 value in the low micromolar range, typically around 3-6 µM. This modulatory activity is considered a secondary pharmacological effect, distinct from its primary calcimimetic mechanism.

| Parameter | Reported Value | Assay System | Reference |

|---|---|---|---|

| Activity | Inhibition / Blockade | Electrophysiological studies | |

| IC50 | ~3-6 µM | In vitro L-type calcium current assays |

The Calcium-Sensing Receptor is also expressed on the surface of parafollicular cells (C-cells) of the thyroid gland. These cells are responsible for synthesizing and secreting the hormone Calcitonin in response to elevated extracellular calcium levels. As a positive allosteric modulator of the CaSR, Cinacalcet Hydrochloride sensitizes these receptors on C-cells to ambient calcium concentrations. Consequently, administration of the compound leads to the activation of C-cell CaSRs, which in turn stimulates the synthesis and secretion of Calcitonin. This effect has been demonstrated in preclinical models, where Cinacalcet Hydrochloride induces a dose-dependent increase in circulating Calcitonin levels. This interaction confirms that the compound’s activity is not limited to the parathyroid gland but extends to other tissues expressing the CaSR.

Synthetic Methodologies and Chemical Derivatization of Cinacalcet Hydrochloride

Established Synthetic Routes for Cinacalcet (B1662232) Hydrochloride

The synthesis of Cinacalcet Hydrochloride has been approached through several primary strategies, each centered on the efficient coupling of its two key fragments: the (R)-1-(1-naphthyl)ethylamine moiety and the 3-(3-(trifluoromethyl)phenyl)propyl side chain. ub.edumdpi.com These routes are often distinguished by the type of chemical bond formed in the key coupling step.

Knoevenagel Condensation and Amide Reduction Strategies

One prominent synthetic pathway begins with a Knoevenagel condensation reaction. researchgate.net This approach typically involves the condensation of 3-(trifluoromethyl)benzaldehyde (B1294959) with malonic acid, catalyzed by piperidine (B6355638) in pyridine, to produce 3-(3-trifluoromethylphenyl)acrylic acid. beilstein-journals.org This unsaturated acid is then subjected to catalytic hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst, to yield 3-(3-trifluoromethylphenyl)propionic acid. beilstein-journals.orggoogleapis.com

| Step | Reactants | Reagents/Catalyst | Product | Reported Yield |

| 1. Knoevenagel Condensation | 3-(Trifluoromethyl)benzaldehyde, Malonic acid | Piperidine, Pyridine | 3-(3-Trifluoromethylphenyl)acrylic acid | 90% beilstein-journals.org |

| 2. Hydrogenation | 3-(3-Trifluoromethylphenyl)acrylic acid | 5% Pd/C, H₂ | 3-(3-Trifluoromethylphenyl)propionic acid | 98% beilstein-journals.org |

| 3. Amide Formation | 3-(3-Trifluoromethylphenyl)propionic acid, (R)-(+)-1-(1-naphthyl)ethylamine | Thionyl chloride, then amine | N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | - |

| 4. Amide Reduction | N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | BH₃ | Cinacalcet | - |

Condensation and Reduction of Carboxylic Acid Precursors

This route is a direct and widely used method that hinges on the formation and subsequent reduction of an amide intermediate. ub.edu The process begins with the direct condensation of 3-(3-trifluoromethylphenyl)propionic acid and (R)-(+)-1-(1-naphthyl)ethylamine. google.com To facilitate the amide bond formation, the carboxylic acid is activated, often by reaction with ethyl chloroformate to generate a reactive mixed anhydride (B1165640) in situ. google.com

This activated intermediate is then condensed with the chiral amine to yield the corresponding amide, N-((1R)-1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide. google.com The final step is the reduction of this amide. A common reagent for this transformation is a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O), which effectively reduces the amide to the secondary amine, yielding Cinacalcet. google.com

| Step | Reactants | Reagents | Product |

| 1. Carboxylic Acid Activation | 3-(3-Trifluoromethylphenyl)propionic acid | Ethyl chloroformate | Reactive mixed anhydride |

| 2. Amide Condensation | Reactive intermediate, (R)-(+)-1-(1-naphthyl)ethylamine | - | N-((1R)-1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide |

| 3. Amide Reduction | Amide intermediate | NaBH₄ / BF₃·Et₂O | Cinacalcet |

Imine Formation and Subsequent Reduction Techniques

Reductive amination represents another key strategy for synthesizing Cinacalcet. ub.edumdpi.com This method involves the reaction between an aldehyde, specifically 3-[3-(trifluoromethyl)phenyl]propanal, and the chiral amine (R)-(+)-1-(1-naphthyl)ethylamine. mdpi.com The initial reaction forms an imine (or Schiff base) intermediate, which is then reduced in the same reaction vessel to the final secondary amine.

The reduction of the imine can be achieved through catalytic hydrogenation or by using chemical reducing agents. mdpi.com Recently, biocatalytic approaches using imine reductases (IREDs) have been developed. An IRED from Penicillium camemberti has shown particular effectiveness in catalyzing the reductive amination of carbonyl compounds with sterically challenging amines like the one required for Cinacalcet, achieving high conversion rates of over 99%. acs.org This enzymatic method offers a greener and more specific alternative to traditional chemical reductants. acs.org

Iron-Catalyzed Carbon-Carbon Coupling Approaches

More modern synthetic routes have employed transition-metal catalysis to construct the core structure of Cinacalcet. A notable example is an iron-catalyzed C-C bond formation via a Kochi-type cross-coupling reaction. acs.orgresearchgate.net This large-scale synthesis involves the coupling of an aryl Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, with an alkenyl halide, N-(3-chloroprop-2-en-1-yl)-N-((R)-1-(naphthalen-1-yl)ethan-1-amine). acs.org

The reaction is catalyzed by an iron(III) acetylacetonate/N-methyl-2-pyrrolidone (Fe(acac)₃/NMP) complex. researchgate.net This key coupling step forms an unsaturated Cinacalcet precursor. The final step is the hydrogenation of the carbon-carbon double bond in the propenyl chain, typically using a palladium/carbon catalyst under hydrogen pressure, to yield Cinacalcet. acs.org This method is atom-economical and suitable for industrial production. acs.org

Asymmetric Synthesis of Enantiopure Cinacalcet Hydrochloride

Because the biological activity of Cinacalcet resides in the (R)-enantiomer, developing synthetic methods that directly produce this specific stereoisomer is highly desirable. Asymmetric synthesis avoids the need for resolving a racemic mixture, which is often inefficient.

Application of Chiral Auxiliaries (e.g., (R)-tert-butanesulfinamide)

A sophisticated asymmetric synthesis of Cinacalcet utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. beilstein-journals.orgresearchgate.net This method, developed by Ellman and extensively applied in the synthesis of chiral amines, begins with a prochiral ketone instead of a pre-existing chiral amine. beilstein-journals.org In this route, 1-acetylnaphthalene is condensed with (R)-tert-butanesulfinamide to form a sulfinylimine intermediate. beilstein-journals.orgresearchgate.net

This intermediate then undergoes a diastereoselective reduction to establish the chiral center with the correct (R)-configuration. The resulting N-sulfinyl amine is then N-alkylated with a 3-(3-(trifluoromethyl)phenyl)propyl halide, such as 1-(3-iodopropyl)-3-(trifluoromethyl)benzene. beilstein-journals.org Various bases and conditions can be used for this alkylation, with lithium bis(trimethylsilyl)amide (LiHMDS) in a DMF:THF solvent mixture showing good yields. researchgate.net The final step involves the removal of the tert-butanesulfinyl auxiliary group under acidic conditions, typically with hydrochloric acid in a solvent like methyl tert-butyl ether (MTBE), which simultaneously forms the hydrochloride salt of enantiopure Cinacalcet. beilstein-journals.org This approach provides high enantiomeric excess (ee >99%). beilstein-journals.org

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

| 1. Sulfinylimine Formation | 1-Acetylnaphthalene, (R)-tert-butanesulfinamide | Ti(OEt)₄ | N-Sulfinylimine intermediate | - |

| 2. Diastereoselective Reduction | N-Sulfinylimine intermediate | NaBH₄ | N-((R)-1-(naphthalen-1-yl)ethyl)-2-methylpropane-2-sulfinamide | 68% (after recrystallization) beilstein-journals.org |

| 3. N-Alkylation | Sulfinamide intermediate, 1-(3-iodopropyl)-3-(trifluoromethyl)benzene | LiHMDS, DMF:THF | N-((R)-1-(naphthalen-1-yl)ethyl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-2-methylpropane-2-sulfinamide | 72% researchgate.net |

| 4. Auxiliary Cleavage | Alkylated sulfinamide | Conc. HCl, MTBE | (R)-Cinacalcet Hydrochloride | - |

Regioselective N-Alkylation Methodologies

In a specific study, the N-alkylation of the naphthylethylsulfinamide intermediate was optimized by screening various bases, solvents, and alkylating agents. medchemexpress.com The reaction of (R)-N-(1-(naphthalen-1-yl)ethyl)-tert-butanesulfinamide with different alkylating agents, such as 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (B176860) or 1-(3-iodopropyl)-3-(trifluoromethyl)benzene, was investigated under various conditions. medchemexpress.com It was found that the combination of lithium hexamethyldisilazide (LiHMDS) as the base in a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) provided the desired N-alkylated product in good yield. medchemexpress.com

The choice of base and solvent was found to be crucial for the success of the reaction. Other bases such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine (B128534) (TEA) were found to be ineffective in promoting the desired N-alkylation. medchemexpress.comselleckchem.com Similarly, the reaction did not proceed in the absence of DMF, highlighting its importance in this transformation. medchemexpress.comselleckchem.com The optimized conditions for the regioselective N-alkylation of the naphthylethylsulfinamide intermediate are summarized in the table below. medchemexpress.com

| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.0) | DMF | -20 to rt | 12 | 40 |

| 2 | 1-(3-iodopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.0) | DMF | -20 to rt | 12 | 44 |

| 3 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.5) | THF/DMF (1:1) | -40 to rt | 10 | 65 |

| 4 | 1-(3-iodopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.5) | THF/DMF (1:1) | -40 to rt | 10 | 72 |

| 5 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.5) | THF | -40 to rt | 12 | NR |

| 6 | 1-(3-iodopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.5) | DMSO | -40 to rt | 12 | NR |

rt = room temperature, NR = No Reaction Data sourced from Arava, V. R., et al. (2012). medchemexpress.com

Process Optimization for Industrial-Scale Synthesis

One of the early synthetic routes involved the reductive amination of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-1-(1-naphthyl)ethylamine using sodium cyanoborohydride. mdpi.com However, the use of cyanoborohydride reagents on an industrial scale is often avoided due to toxicity concerns. mdpi.com

An alternative approach involves the condensation of 3-(trifluoromethylphenyl)propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate, which is then reduced to Cinacalcet. nih.gov This method avoids the use of a separate aldehyde intermediate. The reduction of the amide can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF). acs.org

Another optimized industrial process involves the hydrogenation of 3-(trifluoromethyl)cinnamic acid to 3-(trifluoromethyl)phenyl propionic acid, followed by reaction with ethyl chloroformate to form a reactive intermediate. adooq.com This intermediate is then condensed with (R)-(+)-1-(1-naphthyl)ethylamine to give the corresponding amide, which is subsequently reduced to Cinacalcet. adooq.com The table below outlines a comparison of different industrial synthesis approaches.

| Synthetic Strategy | Key Intermediates | Key Reagents | Advantages |

| Reductive Amination | 3-[3-(trifluoromethyl)phenyl]propionaldehyde, (R)-1-(1-naphthyl)ethylamine | Sodium cyanoborohydride, Titanium isopropoxide | Direct, fewer steps in some variations. mdpi.com |

| Amide Reduction | 3-(trifluoromethyl)phenyl)propionic acid, (R)-(+)-1-(1-naphthyl)ethylamine | Borane-tetrahydrofuran complex | Avoids aldehyde intermediate. nih.govacs.org |

| One-Pot Reductive Amination | (R)-(+)-1-(1-naphthyl)ethylamine, 3-[3-(trifluoromethyl)phenyl]propenaldehyde | Hydrogen, Palladium on carbon | Simplified operations, reduced solvent usage. dcchemicals.com |

| Amide formation via mixed anhydride | 3-(trifluoromethyl)phenyl propionic acid, (R)-(+)-1-(1-naphthyl)ethylamine | Ethyl chloroformate, Sodium borohydride/BF3·Et2O | Industrially feasible and commercially viable. adooq.com |

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

The development of analogues and derivatives of Cinacalcet has been crucial for understanding its structure-activity relationship (SAR) and for the discovery of new calcimimetic agents with improved pharmacological profiles. These studies typically involve systematic modifications of the Cinacalcet scaffold and evaluation of the resulting compounds for their activity on the calcium-sensing receptor (CaSR).

One area of modification has focused on the replacement of the methyl group at the chiral center. For example, a Cinacalcet analogue was synthesized where the methyl group was replaced with a monofluoromethyl (CH2F) group. medchemexpress.com This modification was explored to potentially enhance the drug's properties and to provide a new avenue for radiolabeling for use in positron emission tomography (PET) imaging. medchemexpress.comrsc.org

Another approach to developing new analogues has been the systematic optimization of Cinacalcet's physicochemical properties, such as its lipophilicity (cLogP) and pKa. nih.gov A study aimed at reducing these parameters to improve the drug's profile led to the discovery of LNP1892. nih.gov This compound demonstrated robust and dose-dependent efficacy in preclinical models with an excellent safety profile. nih.gov

The exploration of other calcimimetics has also provided insights into the SAR of this class of compounds. Evocalcet (B607391), another oral calcimimetic, shares structural similarities with Cinacalcet and has been shown to have an EC50 value of 92.7 nM in HEK293 cells expressing the human CaSR. selleckchem.com The table below presents a selection of Cinacalcet and related calcimimetics with their reported biological activities.

| Compound | Key Structural Feature | Biological Activity (EC50/IC50) | Cell Line |

| Cinacalcet | Phenylpropylamine scaffold | ~2.8 µM (in vitro) | T84 cells |

| LNP1892 | Optimized cLogP and pKa | Not specified | Not specified |

| Evocalcet | Thiazole-containing scaffold | 92.7 nM | hCaR-HEK293 cells |

| Tecalcet (R-568) | Phenylpropylamine scaffold | Not specified | Not specified |

Data sourced from Walter, S., et al. (2021) nih.gov and other publicly available data. selleckchem.comnih.gov

Structure Activity Relationship Sar Investigations of Cinacalcet Hydrochloride and Analogues

Identification of Key Pharmacophoric Features for CaSR Activation

The fundamental pharmacophore for the phenylalkylamine class of calcimimetics, to which cinacalcet (B1662232) belongs, consists of three primary components. These features are essential for potent activation of the CaSR.

Aromatic Naphthyl Group: A hydrophobic naphthalene (B1677914) ring is a key feature, responsible for significant hydrophobic interactions within a transmembrane pocket of the CaSR.

Chiral Ethylamine (B1201723) Moiety: The (R)-α-methylphenethylamine portion is critical for activity. The stereochemistry at the chiral center is paramount, with the (R)-enantiomer being substantially more potent than its (S)-counterpart.

Basic Nitrogen Atom: The secondary amine in the ethylamine side chain is a crucial basic center. This nitrogen atom is believed to form an important ionic interaction with specific acidic residues, such as glutamic acid, within the CaSR binding site.

These three components are spatially arranged to allow for optimal interaction with the allosteric binding site on the CaSR.

Impact of Structural Modifications on CaSR Binding Affinity and Efficacy

Systematic structural modifications of the cinacalcet scaffold have provided valuable insights into the requirements for high binding affinity and efficacy. Alterations to each part of the molecule have been explored to probe the SAR.

| Molecular Region | Modification | General Impact on CaSR Activity |

| Naphthyl Group | Substitution on the ring | Can modulate potency and metabolic stability. |

| Replacement with other aryl groups | Generally leads to a decrease in activity, highlighting the importance of the naphthyl moiety. | |

| Ethylamine Linker | Alteration of the α-methyl group | Removal or replacement often reduces potency, indicating a favorable steric interaction. |

| Modification of linker length | The ethyl linker is considered optimal for spacing the aromatic group and the basic amine. | |

| Terminal Phenyl Group | Substitution on the ring | Tolerated to some extent; can be used to fine-tune physicochemical properties. |

Analysis of Side Chain Substitutions and Their Influence on Biological Activity

The nature and position of substituents on the aromatic rings and the alkyl chain of cinacalcet analogues significantly influence their biological activity and pharmacokinetic properties.

Naphthalene Ring Substitutions: Modifications to the naphthalene ring can influence potency. The introduction of small electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule with the receptor.

Phenylpropyl Side Chain Substitutions: The trifluoromethyl group on the terminal phenyl ring of cinacalcet is a key feature. Its replacement with other groups has been explored to modulate properties such as lipophilicity and metabolic stability. For example, replacing this group can impact the compound's cLogP (a measure of lipophilicity) and pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

A critical aspect of side chain modification has been to address off-target effects. Cinacalcet is a known inhibitor of the cytochrome P450 enzyme CYP2D6, which is attributed to the interaction of its basic nitrogen with the enzyme. Strategic modifications that introduce steric hindrance around this nitrogen atom have been shown to reduce CYP2D6 inhibition.

Design and Synthesis of Novel Calcimimetic Analogues with Enhanced Selectivity or Potency

The insights gained from SAR studies have guided the rational design of new calcimimetic analogues with improved properties. A prime example of this is the development of evocalcet (B607391). The design of evocalcet was a direct result of efforts to overcome some of the limitations of cinacalcet, namely its gastrointestinal side effects and strong inhibition of CYP2D6.

The key structural modification in evocalcet is the incorporation of the basic amine into a pyrrolidine (B122466) ring and the attachment of a phenylacetic acid moiety. This design strategy aimed to hinder the interaction of the basic nitrogen with the CYP2D6 enzyme, thereby reducing its inhibitory effect.

The synthesis of these novel analogues often involves multi-step synthetic routes. For instance, the synthesis of evocalcet involves the coupling of a chiral (R)-1-(naphthalen-1-yl)ethanamine core with a suitably functionalized pyrrolidine derivative.

The development of evocalcet demonstrates a successful application of SAR principles to produce a next-generation calcimimetic with a potentially improved safety and drug-drug interaction profile. This ongoing research into novel analogues continues to refine the understanding of CaSR modulation and aims to deliver more potent and selective therapeutic agents.

Preclinical Pharmacological and Biological Activities of Cinacalcet Hydrochloride

In Vitro Cellular and Biochemical Studies

CaSR Signaling Activation in Recombinant Cell Systems (e.g., HEK293T, CHO cells)

Cinacalcet's activity as a positive allosteric modulator of the CaSR has been extensively documented in recombinant cell systems, which are crucial for isolating and studying the receptor's signaling pathways. In Human Embryonic Kidney (HEK293T) cells engineered to express the CaSR (HEK-CaSR), cinacalcet (B1662232) demonstrates a potent ability to activate downstream signaling cascades. Studies have shown that cinacalcet induces a significant, transient elevation of intracellular calcium ([Ca²⁺]c) in these cells, a hallmark of CaSR activation via the Gαq/11 pathway leading to phospholipase C (PLC) activation. nih.govnih.gov For instance, the application of 10 µM cinacalcet HCl was shown to effectively activate the CaSR in cCaSR-expressing HEK293T cells. researchgate.net This activation occurs even at baseline extracellular calcium concentrations, highlighting its role in sensitizing the receptor. nih.gov

Further investigations in HEK293 cells have elucidated that CaSR signaling is not confined to the plasma membrane. Upon activation, the receptor is internalized and continues to signal from endosomal compartments, a process termed sustained signaling. Cinacalcet has been identified as a spatially biased allosteric modulator, capable of enhancing CaSR signaling from these endosomal membranes. researchgate.net In Chinese Hamster Ovary (CHO) cells transfected with the CaSR, cinacalcet hydrochloride was also shown to affect cell proliferation in a dose-dependent manner, confirming its functional activity in another widely used recombinant cell line. nih.gov

| Cell System | Key Finding | Reference |

| HEK293T cells expressing CaSR | Cinacalcet (10 µM) effectively activated the CaSR, leading to increased intracellular calcium fluorescence ratios. | researchgate.net |

| HEK-CaSR cells | Addition of cinacalcet induced a large transient elevation of intracellular Ca²⁺ in the presence of 1.3 mM extracellular calcium. | nih.gov |

| CHO cells transfected with CaSR | Cinacalcet hydrochloride demonstrated a dose-dependent effect on cell proliferation. | nih.gov |

Direct Assessment of PTH Secretion in Primary Human Parathyroid Cell Cultures

A critical validation of cinacalcet's mechanism of action comes from studies using primary cultures of human parathyroid cells obtained from patients undergoing parathyroidectomy. These studies provide direct evidence of its suppressive effect on PTH secretion from pathological human tissue. In cultured parathyroid cells from patients with both primary (PHPT) and secondary hyperparathyroidism (SHPT), cinacalcet was found to suppress PTH secretion in a dose-dependent manner. nih.gov This effect was observed even in cells from SHPT patients who were resistant to vitamin D analogue therapy and whose glands showed diminished expression of the CaSR. nih.gov

Specifically, at a concentration of 1000 nmol/l, cinacalcet achieved a significant suppression of PTH secretion. nih.gov This demonstrates the potent ability of cinacalcet to overcome the relative insensitivity to calcium that characterizes hyperparathyroid states. nih.gov The findings support the clinical application of cinacalcet by confirming its direct action on the target human cells, independent of systemic physiological feedback loops. nih.gov

| Patient Group | Cinacalcet Concentration (nmol/l) | Mean PTH Suppression Rate (%) | Reference |

| Primary Hyperparathyroidism (PHPT) | 1000 | 61% +/- 21% | nih.gov |

| Secondary Hyperparathyroidism (SHPT) | 1000 | 61% +/- 19% | nih.gov |

Investigation of Cinacalcet Hydrochloride Effects on Osteoblastic and Osteoclastic Cell Function

The effects of cinacalcet on bone cells have been a subject of investigation to understand its impact on bone metabolism beyond PTH modulation. Some in vitro studies using normal human adult osteoblastic and osteoclastic cells have indicated that cinacalcet may not have a direct effect. One study found that while high calcium concentrations increased osteoblastic cell number and inhibited osteoclast formation, cinacalcet hydrochloride (at concentrations of 30-1000 nM) did not potentiate these effects. nih.gov This study also failed to detect CaSR via RT-PCR in the primary bone cells and cell lines tested, suggesting that the observed effects of calcium on these cells might be mediated by a different receptor or mechanism. nih.gov

In contrast, other research suggests an indirect or perhaps direct role for cinacalcet in modulating bone cell activity. Studies have proposed that cinacalcet therapy can activate osteoblastic bone formation and inactivate osteoclastic bone resorption. nih.gov This is potentially mediated through the Wnt signaling pathway. nih.govresearchgate.net One study demonstrated that cinacalcet inhibits osteoclastic bone resorption and increases the expression of Wnt10b in osteoclasts. researchgate.net Supernatant from cinacalcet-treated osteoclasts was shown to increase mineralization in cultured osteoblastic cells, suggesting a coupling mechanism where cinacalcet-treated osteoclasts release factors that promote osteoblast function. researchgate.net

Enzyme Kinetics of Cytochrome P450 Inhibition (e.g., CYP2D6)

In vitro biochemical studies have established that cinacalcet is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govoipub.comfda.govpk-db.com Enzyme kinetic analyses have determined its inhibitory constant (Ki), providing a quantitative measure of its inhibitory potential. The Ki value for cinacalcet's inhibition of CYP2D6 has been reported as 0.087 µmol/L. oipub.compk-db.com This level of potency is comparable to that of quinidine (B1679956) (Ki of 0.064 µmol/L), a well-known and potent CYP2D6 inhibitor. oipub.compk-db.com This strong inhibitory activity indicates that cinacalcet has the potential to affect the metabolism of other drugs that are substrates of this enzyme. nih.gov In addition to being an inhibitor of CYP2D6, cinacalcet itself is metabolized by multiple CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2. nih.govfda.gov

| Compound | Enzyme | Ki Value (µmol/L) | Potency Classification | Reference |

| Cinacalcet | CYP2D6 | 0.087 | Potent Inhibitor | oipub.compk-db.com |

| Quinidine (Reference) | CYP2D6 | 0.064 | Potent Inhibitor | oipub.compk-db.com |

In Vivo Animal Model Studies

Modulation of Parathyroid Hormone Levels in Rodent Models

The in vivo efficacy of cinacalcet in modulating PTH levels has been consistently demonstrated in various rodent models. In intact, healthy rats, orally administered cinacalcet induced a rapid and reversible inhibition of PTH secretion. fda.gov A common model for studying secondary hyperparathyroidism involves 5/6 nephrectomized (Nx) rats, which develop chronic kidney disease (CKD). In this model, cinacalcet administration consistently leads to a significant reduction in serum PTH levels compared to vehicle-treated controls. nih.govoup.com For example, after five weeks of treatment, 5/6 Nx rats treated with cinacalcet had serum PTH levels of 25 ± 5 pg/mL, whereas vehicle-treated rats had levels of 398 ± 81 pg/mL. oup.com

Beyond simply lowering PTH secretion, studies have shown that cinacalcet can prevent and even reverse the parathyroid gland hyperplasia that characterizes secondary hyperparathyroidism. nih.govoup.comnih.gov Treatment with cinacalcet in 5/6 Nx rats significantly reduced parathyroid gland weight and the number of proliferating cells within the glands. nih.gov This anti-proliferative effect was associated with an increased expression of the cyclin-dependent kinase inhibitor p21. oup.comnih.gov Similar PTH-lowering effects have been observed in other rodent models, such as high-fat diet-induced obese mice, where cinacalcet treatment resulted in a 60% reduction in plasma PTH levels compared to controls. koreascience.kr

| Animal Model | Treatment Group | Serum PTH Level | Reference |

| 5/6 Nephrectomized Rats | Cinacalcet (5 weeks) | 25 ± 5 pg/mL | oup.com |

| 5/6 Nephrectomized Rats | Vehicle (5 weeks) | 398 ± 81 pg/mL | oup.com |

| High-Fat Diet Obese Mice | Cinacalcet (1 week) | ~60% lower than HFD-vehicle group | koreascience.kr |

Attenuation of Parathyroid Gland Hyperplasia in Models of Secondary Hyperparathyroidism

Cinacalcet has been shown to effectively prevent the development of and reverse established parathyroid gland hyperplasia in rodent models of chronic kidney disease (CKD). nih.gov In studies utilizing 5/6 nephrectomized (Nx) rats, a common model for secondary hyperparathyroidism, repeated administration of cinacalcet prevented or attenuated the expected increase in parathyroid gland size. fda.gov

In one such study, 5/6 Nx rats treated with a vehicle for six weeks exhibited significantly higher serum PTH levels compared to sham-operated controls. nih.gov However, oral administration of cinacalcet to 5/6 Nx rats for the same duration resulted in a significant reduction in serum PTH. nih.gov Furthermore, the discontinuation of cinacalcet led to a reversal of these beneficial effects, with a subsequent increase in serum PTH and the progression of parathyroid hyperplasia. nih.gov

When administered to rats with pre-existing secondary hyperparathyroidism, cinacalcet not only decreased serum PTH but also induced a regression of parathyroid hyperplasia. nih.gov This reduction in gland size was associated with an increased expression of the cyclin-dependent kinase inhibitor p21, suggesting a mechanism involving the control of cellular proliferation. nih.gov These findings from preclinical models demonstrate that cinacalcet's activation of the CaSR plays a crucial role in managing the excessive parathyroid cell proliferation characteristic of secondary hyperparathyroidism. nih.gov

Table 1: Effect of Cinacalcet on Serum PTH in 5/6 Nephrectomized Rats

| Treatment Group | Duration | Serum PTH Level (pg/mL) |

|---|---|---|

| Sham + Vehicle | 6 weeks | 144 ± 22 |

| 5/6 Nx + Vehicle | 6 weeks | 258 ± 29 |

| 5/6 Nx + Cinacalcet | 6 weeks | 53 ± 12 |

Data is represented as mean ± standard error.

Effects on Bone Turnover and Mineral Density in Animal Models

The impact of cinacalcet on bone health has been evaluated in animal models of secondary hyperparathyroidism. In a study involving nephrectomized (Nx) rats, cinacalcet administration was found to suppress bone turnover. fda.gov This effect is largely attributed to the reduction in circulating parathyroid hormone levels, a key regulator of bone metabolism. fda.gov

The study also revealed that cinacalcet treatment led to a reduction in bone fibrosis and cortical porosity in these animals. fda.gov Furthermore, an increase in cortical bone mineral density (BMD) and bone toughness was observed, indicating an improvement in bone quality. fda.gov In a separate study with uremic rats, however, cinacalcet treatment was associated with reduced bone volume, reduced osteoid surface, and higher bone resorption. nih.gov

Anti-fibrotic Activity and Impact on Renal Epithelial-to-Mesenchymal Transition (EMT) in Preclinical Models

Preclinical research has indicated that cinacalcet possesses anti-fibrotic properties, particularly in the context of renal fibrosis. A study in a rat model of adenine-induced chronic renal failure (CRF) investigated the effect of cinacalcet on the endothelial-to-mesenchymal transition (EndMT), a process implicated in the development of fibrosis. nih.gov

In the CRF rat model, there was a significant increase in renal collagen accumulation, which was markedly ameliorated by treatment with cinacalcet. nih.gov The expression of the endothelial marker CD31 was downregulated in the CRF rats, while the expression of mesenchymal markers, fibroblast specific-protein 1 and α-smooth muscle actin, was upregulated. nih.gov Cinacalcet treatment inhibited these changes, suggesting a suppression of EndMT. nih.gov The study further demonstrated in vitro that parathyroid hormone could directly induce the expression of mesenchymal markers and decrease the expression of an endothelial marker in a concentration- and time-dependent manner. nih.gov These findings suggest that the reduction of serum PTH by cinacalcet may attenuate renal fibrosis by inhibiting EndMT. nih.gov

Table 2: Effect of Cinacalcet on Markers of Endothelial-to-Mesenchymal Transition in a Rat Model of Chronic Renal Failure

| Marker | Chronic Renal Failure Group | Chronic Renal Failure + Cinacalcet Group |

|---|---|---|

| Renal Collagen Accumulation | Significantly Increased | Markedly Ameliorated |

| CD31 Expression | Significantly Downregulated | Inhibited Downregulation |

| Fibroblast Specific-Protein 1 Expression | Markedly Upregulated | Inhibited Upregulation |

| α-Smooth Muscle Actin Expression | Markedly Upregulated | Inhibited Upregulation |

Influence on Adiponectin Secretion and Markers of Oxidative Stress in vivo

The influence of cinacalcet on adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties, and markers of oxidative stress has been observed in vivo. In a study involving hemodialyzed patients with secondary hyperparathyroidism, a three-month treatment regimen with cinacalcet was associated with a significant increase in plasma adiponectin concentration. nih.gov

The same study also reported a significant reduction in the plasma concentration of advanced oxidation protein products (AOPP), a marker of oxidative stress. nih.gov This suggests that the increase in adiponectin levels in these patients may be related to a reduction in oxidative stress. nih.gov The calcium-sensing receptor, the target of cinacalcet, is expressed by adipocytes, providing a potential mechanism for these observations. nih.gov

Assessment of Renal Function and Fibroblast Growth Factor-23 (FGF23) in Uremia Animal Models

The effect of cinacalcet on fibroblast growth factor-23 (FGF23), a hormone involved in phosphate (B84403) and vitamin D metabolism that is often elevated in chronic kidney disease, has been assessed in uremic animal models. In a study using 5/6th nephrectomized rats, treatment with cinacalcet tended to decrease serum FGF-23 levels. nih.gov

In contrast, another treatment for secondary hyperparathyroidism, paricalcitol, led to an increase in serum FGF-23 in the same study. nih.gov The study also noted that cinacalcet promoted hypocalcemia and marked hyperphosphatemia in these animals. nih.gov

Advanced Formulation and Drug Delivery Research for Cinacalcet Hydrochloride

Development of Novel Drug Delivery Systems

The primary goal in reformulating cinacalcet (B1662232) hydrochloride is to improve its dissolution and subsequent absorption. Key strategies have involved creating solid dispersions and nano-scale emulsion systems.

Ternary solid dispersions represent a promising approach to improve the dissolution rate of poorly soluble drugs like cinacalcet hydrochloride. This technique involves dispersing the drug in a matrix of two or more hydrophilic carriers.

One line of research focused on creating solid dispersions using Poloxamer 407 as a primary matrix former and Soluplus® as a ternary component. nih.govtandfonline.com These formulations were prepared using two distinct methods: solvent evaporation and hot melt congealing. tandfonline.com The inclusion of Soluplus® as a third component aimed to further boost drug dissolution. tandfonline.com The study found that the solid dispersions, particularly those prepared via the hot melt congealing method, significantly improved the dissolution parameters of cinacalcet hydrochloride compared to the unprocessed drug. tandfonline.com

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can significantly enhance the solubility and absorption of lipophilic drugs. europeanreview.org Several studies have successfully developed cinacalcet hydrochloride-loaded nanoemulsions (CLC-NE) for improved oral delivery. europeanreview.orgmagtechjournal.com

The formulation of these nanoemulsions typically involves selecting an appropriate oil phase, emulsifier, and co-emulsifier. In one study, oleic acid was chosen as the oil phase, with op-10 and PEG-200 serving as the emulsifier and co-emulsifier, respectively. europeanreview.orgeuropeanreview.org Another successful formulation used oleic acid, OP-10, and PEG200 in a specific weight-to-weight ratio. magtechjournal.com The resulting nanoemulsions exhibited desirable physical properties, including a small average particle size of approximately 24.1 nm, which contributes to a stable system. magtechjournal.com These optimized nano-formulations have demonstrated significantly enhanced bioavailability in preclinical studies involving beagle dogs. europeanreview.orgmagtechjournal.com

Other research has explored the development of polymeric nanoparticles, a related nano-delivery strategy. One such study used PLGA and poloxamer-188 to create nanoparticles that showed a sustained-release profile and a notable increase in oral bioavailability in animal models. turkjps.orgnih.gov Similarly, nanostructured lipid carriers (NLCs) composed of excipients like glyceryl monostearate (GMS) and labrasol have been formulated, showing potential to substantially increase oral bioavailability. ijper.orgeurekaselect.com

In Vitro Release and Dissolution Profile Characterization

A critical measure of a formulation's potential success is its ability to release the active drug in a laboratory setting that mimics physiological conditions. The advanced formulations of cinacalcet hydrochloride have shown markedly superior in vitro dissolution profiles compared to the pure drug.

Unprocessed cinacalcet hydrochloride exhibits slow and incomplete dissolution, with one study noting only 46.5% of the drug dissolving after 60 minutes in a 0.05 N HCl medium. tandfonline.com In stark contrast, the ternary solid dispersion formulations demonstrated a dramatic improvement. Formulations prepared by the hot melt congealing method (F6 and F7) achieved a dissolution efficiency that rose from 28% for the pure drug to 94.8% and 87.8%, respectively. nih.govresearchgate.net The amount of drug dissolved in the first 5 minutes saw up to a 15-fold increase with these new formulations. nih.govresearchgate.net

Nanoemulsion (CLC-NE) formulations also showed significantly improved and consistent dissolution rates across different pH media. europeanreview.orgeuropeanreview.org Likewise, liquisolid compact formulations were reported to achieve a 37-fold improvement in dissolution at the 30-minute mark. innovareacademics.in Polymeric nanoparticles have been characterized as providing a more sustained release, with over 75% of the drug released over a 24-hour period. turkjps.org

| Formulation | Key Findings | Dissolution Efficiency (%DE) | Reference |

|---|---|---|---|

| Unprocessed Cinacalcet HCl | Slow and incomplete dissolution; 46.5% released after 60 min. | 28% | tandfonline.com |

| Ternary Solid Dispersion (F6 - with Poloxamer 407) | Significant enhancement via hot melt congealing. | 94.8% | nih.govresearchgate.net |

| Ternary Solid Dispersion (F7 - with Poloxamer 407 & Soluplus®) | Significant enhancement via hot melt congealing. | 87.8% | nih.govresearchgate.net |

| Nanoemulsion (CLC-NE) | Significantly improved dissolution compared to pure drug. | Not explicitly quantified in the same metric. | magtechjournal.com |

| Polymeric Nanoparticles | Sustained release profile; >75% release over 24 hours. | Not explicitly quantified in the same metric. | turkjps.org |

Pharmacokinetic Implications of Formulation Strategies in Animal Models

The ultimate test of an enhanced formulation is its performance in vivo. Pharmacokinetic studies in animal models, such as rats and beagle dogs, are used to measure key parameters like maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, or AUC). These studies have confirmed that advanced delivery systems lead to substantially improved bioavailability for cinacalcet hydrochloride.

For instance, a nanoemulsion formulation of cinacalcet hydrochloride administered to beagle dogs resulted in a relative bioavailability of 166.5% compared to a control suspension. europeanreview.orgeuropeanreview.org Another study on polymeric nanoparticles in rats demonstrated a 2.9-fold increase in Cmax and a 3-fold increase in the AUC compared to a pure drug suspension. turkjps.orgnih.gov Research on liquisolid compacts in rabbits showed a 2.5-fold increase in oral bioavailability based on AUC values. innovareacademics.in Furthermore, nanostructured lipid carrier (NLC) formulations have shown even greater enhancements, with studies in albino rabbits indicating a 5-fold increase in oral bioavailability. ijper.org

These findings collectively indicate that formulating cinacalcet hydrochloride into advanced drug delivery systems successfully overcomes its inherent solubility limitations, leading to more efficient absorption and significantly higher systemic exposure in preclinical models.

| Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |

|---|---|---|---|

| Nanoemulsion (CLC-NE) | Beagle Dogs | Relative bioavailability of 166.5%. | europeanreview.orgeuropeanreview.org |

| Polymeric Nanoparticles (PLGA-based) | Rats | 3-fold increase in AUC and 2.9-fold increase in Cmax. | nih.gov |

| Liquisolid Compacts | Rabbits | 2.5-fold increase in oral bioavailability (AUC). | innovareacademics.in |

| Nanostructured Lipid Carriers (NLCs) | Albino Rabbits | 5-fold increase in oral bioavailability. | ijper.org |

Computational Studies and Molecular Modeling of Cinacalcet Hydrochloride

Ligand-CaSR Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations have provided significant insights into the interaction between cinacalcet (B1662232) and the CaSR. These computational techniques have been used to predict the binding orientation and affinity of cinacalcet within the receptor's transmembrane domain.

Docking studies have revealed that cinacalcet fits into a minor groove of the CaSR. mdpi.com The interaction is stabilized by a combination of hydrogen bonds and π-π stacking contacts. mdpi.com The minimized free energy of the cinacalcet-dsDNA docked structure was reported to be -6.14 kcal mol−1. mdpi.com

Molecular dynamics simulations, which account for the flexibility of both the ligand and the receptor, offer a more dynamic picture of the binding event. plos.org These simulations have been crucial in understanding the conformational changes induced by cinacalcet binding, which lead to receptor activation. By simulating the protein-ligand complex over time, researchers can observe the relaxation of the binding site around the ligand and more accurately estimate binding free energies. plos.org

A study combined molecular docking with molecular dynamics simulations to improve the accuracy of virtual screening for CaSR modulators. plos.org This approach, which involves performing thousands of molecular dynamics simulations on top-ranking docked compounds, has shown to enhance the enrichment performance of molecular docking alone. plos.org

| Computational Technique | Key Findings for Cinacalcet-CaSR Interaction | Reference |

| Molecular Docking | Fits into the minor groove of the CaSR; stabilized by H-bonding and π-π stacking. | mdpi.com |

| Minimized free energy of -6.14 kcal mol−1 for the docked structure. | mdpi.com | |

| Molecular Dynamics | Allows for flexibility of both ligand and receptor, providing a dynamic view of binding. | plos.org |

| Helps understand conformational changes upon ligand binding. | plos.org | |

| Combined Docking & MD | Improves the enrichment performance of virtual screening for new modulators. | plos.org |

In Silico Screening and Virtual Ligand Design for New Calcimimetics

The structural and mechanistic understanding gained from computational studies of cinacalcet has fueled the in silico screening and virtual design of new calcimimetics with potentially improved properties. nih.gov Virtual screening involves the computational filtering of large compound libraries to identify molecules that are likely to bind to a specific target, such as the CaSR. nih.gov

Both ligand-based and structure-based approaches are employed in this process. acs.org Ligand-based methods search for molecules with similar properties to known active compounds like cinacalcet, while structure-based methods use the 3D structure of the receptor to dock and score potential ligands. nih.govacs.org

Recent research has demonstrated the power of large-scale virtual screening. In one study, docking a library of 1.2 billion molecules against the CaSR structure led to the discovery of new positive allosteric modulators (PAMs) with a significantly higher hit rate and greater potency than those found in smaller library screenings. nih.gov Some of the newly identified PAMs exhibited nanomolar potency, up to 14-fold more potent than cinacalcet in in vitro assays. nih.gov

These efforts have led to the development of second-generation calcimimetics like Evocalcet (B607391), which was designed to have enhanced bioavailability and reduced side effects compared to cinacalcet. nih.gov Another novel injectable calcimimetic, Upacicalcet, has also been developed. nih.gov

| New Calcimimetic | Key Features/Improvements | Development Approach |

| Evocalcet | Enhanced bioavailability, decreased inhibitory effect on CYP2D6, fewer gastrointestinal side effects. | Structural modifications based on cinacalcet. nih.gov |

| Upacicalcet | Injectable formulation, greater clearance by hemodialysis, no effect on gastric emptying. | Novel non-peptidic design. nih.gov |

| Novel PAMs (from large library screening) | Up to 14-fold more potent than cinacalcet in vitro; reduced hypocalcemia in animal models. | Large-scale virtual docking against CaSR structure. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for CaSR Agonists

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For CaSR agonists, QSAR models can predict the activity of new compounds and provide insights into the key structural features required for agonistic action. researchgate.net

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that represent their structural and physicochemical properties, and using statistical methods to build a mathematical model that relates the descriptors to the activity. mdpi.com These models can range from simple linear equations to complex machine learning algorithms. researchgate.net

While a specific, detailed QSAR study focused solely on cinacalcet and its close analogs is not extensively reported in the provided search results, the principles of QSAR are widely applied in the design of new agonists for receptors like the CaSR. nih.govcapes.gov.br For instance, 3D-QSAR models can provide a three-dimensional picture of the pharmacophore, highlighting the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. capes.gov.brnih.gov Such models are invaluable for optimizing lead compounds to improve their potency and selectivity as CaSR agonists. capes.gov.br

Prediction of Drug-Drug Interactions and Metabolic Pathways

In silico methods are crucial for predicting potential drug-drug interactions (DDIs) and metabolic pathways for compounds like cinacalcet. These predictions are vital for understanding a drug's clinical profile.

Cinacalcet is primarily metabolized by multiple cytochrome P450 (CYP) enzymes in the liver, with CYP3A4, CYP2D6, and CYP1A2 being the main contributors. researchgate.netdrugbank.com In vitro studies have shown that cinacalcet itself is a potent inhibitor of CYP2D6. researchgate.net This strong inhibitory effect is a key factor in many of its clinically significant DDIs. researchgate.net

Computational models can predict the likelihood of a compound being a substrate or inhibitor of specific CYP enzymes. These predictions are often based on the compound's structure and physicochemical properties. The fraction of metabolism (Fm) for each CYP enzyme plays a critical role in predicting the magnitude of DDIs. nih.gov

The table below summarizes the key enzymes involved in cinacalcet's metabolism and its potential for interactions.

| Enzyme | Role in Cinacalcet Metabolism/Interaction | Clinical Implication | Reference |

| CYP3A4 | Major enzyme in cinacalcet's oxidative metabolism. | Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase cinacalcet levels. | researchgate.netdrugbank.com |

| CYP2D6 | Involved in cinacalcet's metabolism. | Cinacalcet is a strong inhibitor of this enzyme. | researchgate.netresearchgate.net |

| Dose adjustment may be needed for co-administered drugs that are CYP2D6 substrates with a narrow therapeutic index. | researchgate.net | ||

| CYP1A2 | Contributes to cinacalcet's metabolism. | Cinacalcet has a minimal inhibitory effect on this enzyme. | drugbank.comresearchgate.net |

Cinacalcet's metabolic pathways include N-dealkylation, leading to carboxylic acid derivatives, and oxidation of the naphthalene (B1677914) ring to form dihydrodiols. researchgate.net These oxidative metabolites are subsequently conjugated before elimination. researchgate.net

Analytical Methodologies for Cinacalcet Hydrochloride Research

Spectrophotometric Assays for Compound Quantification (e.g., UV Spectroscopy)

Spectrophotometric methods, particularly UV spectroscopy, are widely utilized for the quantification of Cinacalcet (B1662232) Hydrochloride in bulk and pharmaceutical dosage forms due to their simplicity, cost-effectiveness, and accuracy. pharmainfo.inresearchgate.net These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength.

Research has established that Cinacalcet Hydrochloride exhibits a distinct absorption maximum (λmax) in the UV region, which allows for its quantitative determination. researchgate.netijaresm.com Methanol is a commonly used solvent for these analyses. ijaresm.comresearchgate.net Different studies have reported slightly varied λmax values, which can be attributed to the specific instrumentation and solvent conditions used.

Forced degradation studies are often conducted in conjunction with UV spectrophotometric methods to establish the stability-indicating nature of the assay. ijaresm.comresearchgate.net These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to ensure that the analytical method can accurately measure the drug in the presence of its degradation products. researchgate.net

Table 1: UV Spectrophotometric Methods for Cinacalcet Hydrochloride Quantification

| Method Type | Wavelength (λmax) | Solvent | Linearity Range | Correlation Coefficient (r²) |

|---|---|---|---|---|

| Absorbance Maxima | 281.0 nm | Methanol | 5-50 µg/ml | - |

| Absorbance Maxima | 281 nm | Methanol | 15-35 µg/mL | 0.9992 |

| Absorbance Maxima | 279 nm | - | 2-10 µg/ml | 0.999 |

| Area Under Curve (AUC) | 249-299 nm | - | 5-50 µg/ml | - |

| Absorbance Maxima | 282 nm | 0.1 N Methanolic HCl | 5-50 µg/mL | - |

| Absorbance Maxima | 281nm | Methanol | 5-15 μg/ml | 0.998 |

Data sourced from multiple studies. researchgate.netijaresm.comresearchgate.netijrpr.comamazonaws.com

Chromatographic Techniques for Purity Assessment and Metabolite Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinacalcet Hydrochloride, offering high resolution and sensitivity for purity assessment and the determination of related substances. pharmainfo.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed.

Various RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. ijrpb.combiointerfaceresearch.com These methods utilize different stationary phases, such as C18 and C8 columns, and mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijrpb.combiointerfaceresearch.comresearchgate.net The pH of the mobile phase is a critical parameter that is often adjusted to achieve optimal separation. ijrpb.com

Ultra-Performance Liquid Chromatography (UPLC), a more advanced form of HPLC, has also been applied for the analysis of Cinacalcet Hydrochloride. UPLC methods offer the advantage of shorter run times and improved resolution. nih.gov

Table 2: HPLC Methods for Cinacalcet Hydrochloride Analysis

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| Phenomenex C18 (150 mm×4.6 mm, 5.0 μm) | Methanol: Water (70:30v/v), pH 3.6 with Orthophosphoric acid | 1.3 mL/min | 271 nm |

| Hypersil BDS (100 mm×4.6mm, 3µm) | Buffer and Methanol (70:30, v/v) / Acetonitrile: Methanol: Water (90:5:5, v/v) | - | 210 nm |

| X-Terra Symmetry C18 (4.6 x 150mm; 5 μm) | Phosphate (B84403) buffer: Acetonitrile (40:60 v/v), pH 3.0 | 0.9 mL/min | 282 nm |

| Phenomenex C-8 (250 x 4.6 mm, 5 µm) | 10 mM aqueous ammonium (B1175870) acetate-acetonitrile (gradient) | 1.0 mL/min | 270 nm |

| Acquity BEH Shield RP18 (100 × 2.1 mm, 1.7 µm) | pH 6.6 phosphate buffer and acetonitrile (gradient) | 0.3 mL/min | 223 nm |

Data compiled from various research articles. ijrpb.combiointerfaceresearch.comresearchgate.netnih.govijrpr.com

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry) for Solid-State Characterization

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are instrumental in the solid-state characterization of Cinacalcet Hydrochloride. nih.gov DSC is used to study the thermal properties of the drug, such as its melting point and polymorphic transitions. google.comgoogle.com

Cinacalcet Hydrochloride is known to exist in different crystalline polymorphic forms, each exhibiting a unique thermal profile. google.comacs.org DSC thermograms can distinguish between these polymorphs by identifying their characteristic endothermic peaks. For instance, Form I of Cinacalcet HCl shows two endotherms at approximately 160°-170°C and 175°-185°C. google.comgoogle.com In contrast, other forms exhibit different thermal events, which can include endotherms related to solvent removal or exothermic peaks indicating crystallization events. google.com

The identification and control of polymorphism are critical in pharmaceutical development, as different polymorphic forms can have different physical properties, including solubility and stability. tandfonline.com

Table 3: DSC Data for Cinacalcet Hydrochloride Polymorphs

| Polymorphic Form | Key Thermal Events (Endotherms/Exotherms) |

|---|---|

| Form I | Two endotherms at ~160°-170°C and ~175°-185°C |

| Form II | Endothermic peak at ~72°C, exothermic peak at ~125°C, and two additional endothermic peaks at ~165°C and ~175°-185°C |

| Form III | Two endothermic peaks at ~160°-170°C and ~175°-185°C |

| Form III° | Melting point (Tfus): 165 °C |

| Form I (high temp) | Melting point (Tfus): 179.5 °C |

| Form II (unstable) | Melting point (Tfus): 170 °C |

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and characterization of Cinacalcet Hydrochloride and its related substances. researchgate.netnih.gov

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Cinacalcet Hydrochloride, allowing for the assignment of protons and carbons within the molecule. thieme-connect.debeilstein-journals.orgbeilstein-journals.org The chemical shifts (δ) reported in parts per million (ppm) are characteristic of the chemical environment of each nucleus. beilstein-journals.org

Mass spectrometry is used to determine the molecular weight of the compound and to identify its fragmentation patterns. thieme-connect.degoogle.com This information is invaluable for confirming the identity of the drug and for characterizing impurities and degradation products. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structural confirmation. thieme-connect.de

Table 4: Spectroscopic Data for Cinacalcet Hydrochloride

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d6) | Characteristic signals including a doublet for the methyl group (δ 1.67), multiplets for the aliphatic chain protons, and aromatic protons in the range of δ 7.46–8.23. |

| ¹³C NMR (DMSO-d6) | Shows signals for the trifluoromethyl group, aromatic carbons, and aliphatic carbons, with distinct chemical shifts for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) for the protonated molecule [M+1]⁺ is observed at 358. |

Data sourced from a study on the synthesis of Cinacalcet Hydrochloride. beilstein-journals.org

Future Directions and Emerging Research Avenues for Cinacalcet Hydrochloride

Exploration of Novel Therapeutic Research Targets beyond Current Scope (based on preclinical findings)

Beyond its established role in controlling secondary hyperparathyroidism (SHPT), preclinical evidence suggests that cinacalcet (B1662232) may have therapeutic potential in other areas, primarily in oncology and vascular health.

Researchers have identified cinacalcet as a potent inhibitor of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). researchgate.net In a study involving 98 drugs, cinacalcet was found to suppress YAP expression at both the transcriptional and protein levels in hepatocellular carcinoma (HCC) models, leading to arrested cell proliferation. researchgate.net This anti-cancer effect was directly linked to YAP, as overexpression of the protein diminished cinacalcet's efficacy. researchgate.net These findings position YAP/TAZ as a promising therapeutic target for cinacalcet in HCC. researchgate.net Furthermore, cinacalcet has been reported to reduce neuroblastoma tumor growth in preclinical models, suggesting a broader anti-tumor potential. researchgate.net

Preclinical studies also indicate a direct vascular effect. Cinacalcet has been shown to inhibit vascular calcification in animal models of chronic kidney disease (CKD). mdpi.com The proposed mechanisms are both indirect, via the reduction of PTH, and direct, by acting on CaSRs expressed on vascular smooth muscle cells. mdpi.com Some studies suggest cinacalcet could induce a dose-dependent vasodilatory effect, potentially modulating vascular tone in both normal and pathological conditions like hypertension. mdpi.com Additionally, there is evidence that cinacalcet may attenuate parathyroid hyperplasia, a key feature of SHPT disease progression. researchgate.net

| Potential Novel Target | Preclinical Model | Observed Effect | Citation |

| YAP/TAZ Pathway | Hepatocellular Carcinoma (HCC) Cell Models | Inhibition of YAP/TAZ expression, leading to arrested cell proliferation. | researchgate.net |

| Neuroblastoma Tumors | Animal Models | Reduction in tumor growth. | researchgate.net |

| Vascular Calcification | Animal Models of Chronic Kidney Disease | Inhibition of aortic and valvular arterial calcification. | mdpi.com |

| Parathyroid Hyperplasia | Rat Model of SHPT | Attenuation of parathyroid gland growth. | researchgate.nettandfonline.com |

Design and Synthesis of Next-Generation Calcimimetics with Refined Pharmacological Profiles

The success of cinacalcet has spurred the development of next-generation calcimimetics aiming for improved pharmacological properties, such as enhanced efficacy, better safety profiles, and different modes of administration. nih.govdocwirenews.com

Etelcalcetide (B607377) , a second-generation calcimimetic, represents a significant evolution. nih.gov Unlike the oral administration of cinacalcet, etelcalcetide is an intravenous agent composed of eight amino acids. nih.gov It functions as a direct agonist of the CaSR, binding via a covalent disulfide bond, which results in allosteric activation. nih.gov This profile allows for thrice-weekly dosing, coinciding with hemodialysis sessions, which may improve medication adherence. nih.gov In comparative studies, etelcalcetide has shown superiority to cinacalcet in reducing PTH and fibroblast growth factor-23 (FGF-23) concentrations, though it may lead to more frequent episodes of hypocalcemia. nih.govresearchgate.net